molecular formula C7H11BrO2 B8576872 3-Methylbut-2-en-1-yl bromoacetate CAS No. 71215-43-5

3-Methylbut-2-en-1-yl bromoacetate

Cat. No.: B8576872
CAS No.: 71215-43-5
M. Wt: 207.06 g/mol
InChI Key: QIKXYEODKRVGDF-UHFFFAOYSA-N
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Description

3-Methylbut-2-en-1-yl bromoacetate is a chemical ester of research interest in organic and medicinal chemistry. While detailed public information on its specific applications is limited, bromoacetate esters are valuable intermediates in chemical synthesis. The compound features a reactive bromoacetate group attached to a 3-methylbut-2-en-1-yl (prenyl) backbone, a structure found in biologically active molecules. For instance, related prenyl derivatives have been investigated as key intermediates in the development of novel therapeutic agents, such as stable fumagillol derivatives explored for the treatment of parasitic infections like giardiasis . This suggests its potential utility in constructing complex molecules for pharmaceutical research. As with all compounds of this nature, proper handling procedures are essential. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

71215-43-5

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

3-methylbut-2-enyl 2-bromoacetate

InChI

InChI=1S/C7H11BrO2/c1-6(2)3-4-10-7(9)5-8/h3H,4-5H2,1-2H3

InChI Key

QIKXYEODKRVGDF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)CBr)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

3-Methylbut-2-en-1-yl bromoacetate has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals. The compound serves as a precursor in the synthesis of various biologically active molecules.

Case Study: Synthesis of Bioactive Compounds
Recent studies have highlighted the use of this compound in synthesizing compounds that exhibit anti-cancer properties. For instance, it has been utilized to create derivatives that inhibit specific kinase activities related to cancer progression, showcasing its importance in drug development processes .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is employed as a versatile building block. Its reactive bromoacetate group allows for various nucleophilic substitutions and transformations.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with amines to form amides
EsterificationForms esters with alcohols
Michael AdditionParticipates in Michael addition reactions

These reactions demonstrate the compound's utility in creating complex organic molecules, which are essential in various industrial applications.

Flavoring and Fragrance Industry

Another notable application of this compound is in the flavoring and fragrance industry. The compound is known for its pleasant aroma and is used to enhance flavors in food products and fragrances.

Case Study: Fragrance Development
A recent patent outlines the use of this compound as a key ingredient in creating novel fragrance compositions. The compound contributes to marine, floral, and fruity notes, making it valuable for perfumers . This application highlights its significance beyond medicinal uses, showcasing its versatility across different sectors.

Comparison with Similar Compounds

Ethyl Bromoacetate

  • Structure : Ethyl bromoacetate (CH₂BrCOOCH₂CH₃) shares the bromoacetate functional group but lacks the α,β-unsaturated prenyl chain.
  • Reactivity : Ethyl bromoacetate is highly reactive due to the electron-withdrawing bromine atom, making it a potent alkylating agent. It is widely used in the synthesis of pharmaceuticals and agrochemicals .
  • Toxicity and Safety :
    • Causes severe skin/eye irritation and respiratory distress.
    • Safety protocols mandate local exhaust ventilation, protective clothing, and rigorous post-exposure hygiene .
  • Handling : Requires enclosed systems and respirators to mitigate inhalation risks .

Allyl (3-Methylbutoxy)acetate

  • Structure : Prop-2-en-1-yl 2-(3-methylbutoxy)acetate (CAS 67634-00-8) features an allyl group and a branched ether substituent instead of bromine .
  • Safety: Classified under REACH regulations with general use recommendations. Less hazardous than brominated analogs due to the non-toxic ether group .

Sterol Bromoacetate Conjugates (e.g., Ergosteryl 3β-Bromoacetate)

  • Structure : Ergosteryl 3β-bromoacetate (C₃₀H₄₇BrO₂) contains a sterol backbone conjugated with bromoacetate, enabling interactions with lipid membranes .
  • Biological Activity :
    • Predicted pharmacological activities (e.g., anti-inflammatory, antifungal) via PASS software (PA > 0.7 indicates high likelihood of activity).
    • The bromoacetate group facilitates covalent binding to target proteins, enhancing bioactivity .
  • Applications : Explored for drug delivery due to amphiphilic properties.

Data Table: Key Properties of Comparable Compounds

Compound Functional Groups Reactivity Highlights Toxicity Profile Key Applications
3-Methylbut-2-en-1-yl bromoacetate Bromoacetate, α,β-unsaturated Electrophilic addition, alkylation Likely severe irritant* Organic synthesis, drug candidates
Ethyl bromoacetate Bromoacetate Alkylation, esterification Severe irritant Pharmaceuticals, agrochemicals
Allyl (3-methylbutoxy)acetate Allyl, ether Radical reactions, ester hydrolysis Low hazard Fragrances, polymers
Ergosteryl 3β-bromoacetate Sterol, bromoacetate Membrane interaction, covalent binding Moderate (predicted) Drug delivery, antimicrobials

*Inferred from structural analogy to ethyl bromoacetate.

Research Findings and Inferences

  • Reactivity : The prenyl group in this compound may enhance electrophilic reactivity at the α,β-unsaturated site, enabling Michael additions or Diels-Alder reactions. This contrasts with ethyl bromoacetate’s focus on SN2 alkylation .
  • Pharmacological Potential: Similar to sterol bromoacetates, the target compound may exhibit bioactivity (e.g., enzyme inhibition) due to its electrophilic bromine, though experimental validation is needed .

Q & A

Q. What are the standard synthetic routes for 3-methylbut-2-en-1-yl bromoacetate, and how do reaction conditions influence yield?

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer: Structural validation requires a combination of spectroscopic techniques:
  • 1^1H/13^{13}C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and allylic proton environments (δ 5.2–5.8 ppm for the enol ether group).
  • IR Spectroscopy : Identify C=O stretching (~1740 cm1^{-1}) and C-Br bonds (~550 cm1^{-1}).
  • Elemental Analysis : Verify %C, %H, and %Br alignment with theoretical values (e.g., C7_7H11_{11}BrO2_2: C 42.67%, H 5.59%, Br 40.64%) .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace degradation products of this compound in environmental studies?

  • Methodological Answer: Degradation products (e.g., bromoacetic acid, 3-methylbut-2-en-1-ol) require sensitive detection methods due to low environmental concentrations. Techniques include:
  • HPLC-ESI-MS : For polar degradation products (limit of detection: ~0.1 µg/L).
  • Headspace GC-MS : For volatile byproducts.
    Surface adsorption on indoor materials (e.g., paints, polymers) complicates recovery; microspectroscopic imaging (e.g., ToF-SIMS) is recommended to study interfacial interactions .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Q. What strategies mitigate contradictions in reported spectroscopic data for this compound?

  • Methodological Answer: Discrepancies in NMR or IR spectra often stem from solvent impurities or tautomeric equilibria. Solutions include:
  • Deuterated Solvent Purity : Use ≥99.9% D2_2O-free DMSO-d6_6 for NMR.
  • Variable-Temperature NMR : Resolve dynamic equilibria (e.g., rotamers) by cooling to −40°C.
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer:
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
  • PPE : Nitrile gloves and goggles mandatory; avoid latex due to permeability.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
    Waste must be stored in sealed containers labeled "halogenated organic waste" and disposed via certified hazardous waste services .

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